[2-(Methoxymethyl)phenyl]methanethiol
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Overview
Description
[2-(Methoxymethyl)phenyl]methanethiol is an organic compound with the molecular formula C9H12OS It is a thiol derivative of benzyl alcohol, where the hydroxyl group is replaced by a thiol group (-SH) and a methoxymethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethyl)phenyl]methanethiol can be achieved through several methods. One common approach involves the reaction of 2-(methoxymethyl)benzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2-(Methoxymethyl)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
[2-(Methoxymethyl)phenyl]methanethiol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of [2-(Methoxymethyl)phenyl]methanethiol involves its interaction with various molecular targets and pathways:
Thiol Group: The thiol group can form disulfide bonds with proteins, affecting their structure and function.
Methoxymethyl Group: This group can undergo metabolic transformations, influencing the compound’s bioactivity.
Pathways: The compound may modulate oxidative stress pathways and enzyme activities, contributing to its biological effects
Comparison with Similar Compounds
Similar Compounds
Phenylmethanethiol: Similar structure but lacks the methoxymethyl group.
2-Phenylethanethiol: Contains an ethyl group instead of a methoxymethyl group.
1-Phenylethane-1-thiol: Similar thiol group but different alkyl substitution
Uniqueness
[2-(Methoxymethyl)phenyl]methanethiol is unique due to the presence of both a thiol group and a methoxymethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
[2-(methoxymethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H12OS/c1-10-6-8-4-2-3-5-9(8)7-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
IMXMZKMDAPQMEW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1CS |
Origin of Product |
United States |
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